molecular formula C19H22N2O6S B2366979 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 946214-92-2

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2366979
CAS No.: 946214-92-2
M. Wt: 406.45
InChI Key: ZUTKFAWTEKUJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic compound designed for research applications, integrating a 1,1-dioxo-1lambda6,2-thiazolidinyl pharmacophore with a 3,4,5-trimethoxybenzamide structure. This hybrid architecture is of significant interest in medicinal chemistry, particularly for investigating new anticancer agents. The 3,4,5-trimethoxybenzoyl moiety is a privileged structure in anticancer drug design, known to interact with tubulin and often found in compounds that inhibit topoisomerase enzymes, which are critical targets in oncology . The 1,1-dioxo-1lambda6,2-thiazolidinyl group (a sulfonyl-containing thiazolidine derivative) is part of a broader class of thiazolidinone-based scaffolds renowned for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties . Researchers can leverage this compound as a key intermediate or building block for developing novel bioactive molecules. Its structure is amenable to further synthetic modification, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research use only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)18(16)27-3)19(22)20-14-5-7-15(8-6-14)21-9-4-10-28(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTKFAWTEKUJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of 3,4,5-Trimethoxybenzoic Acid

The benzoic acid derivative is typically activated as an acylating agent for subsequent amide bond formation.

Method A: Carbonyldiimidazole (CDI)-Mediated Activation
3,4,5-Trimethoxybenzoic acid reacts with CDI in ethyl acetate at 50–55°C to form the imidazolide intermediate, which exhibits superior electrophilicity for amine coupling. This method minimizes side products compared to traditional acid chlorides.

Method B: Thionyl Chloride Activation
Treatment with thionyl chloride (SOCl₂) in refluxing dichloromethane generates the corresponding acid chloride. While cost-effective, this approach risks chlorinated byproducts and requires stringent moisture control.

Synthesis of 4-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Aniline

Thiazolidine Ring Formation

The thiazolidine sulfone moiety is constructed via a two-step sequence:

  • Thiazolidine Synthesis :
    • Condensation of 4-aminobenzaldehyde with 2-mercaptoethylamine under acidic conditions yields 4-(thiazolidin-2-yl)aniline.
    • Alternative routes employ β-amidothioamides (ATAs) as dinucleophiles for cyclization.
  • Sulfonation :
    • Oxidation of the thiazolidine sulfide to the sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid.

Optimization Considerations :

  • Catalytic nano-CdZr₄(PO₄)₆ enhances reaction rates and selectivity during cyclization.
  • Oxidation conditions must balance conversion efficiency with minimal degradation of the aniline group.

Amide Coupling Strategies

CDI-Mediated Coupling

The imidazolide intermediate from Section 2.1 reacts with 4-(1,1-dioxothiazolidin-2-yl)aniline in ethyl acetate at 10–15°C, using potassium carbonate as a base. This method achieves yields >85% with high purity (HPLC >98%).

Mechanistic Insight :
CDI activates the carboxylate via a two-step mechanism:

  • Formation of the acyl imidazolide.
  • Nucleophilic attack by the aniline’s amine group, followed by imidazole departure.

HOBt/EDCI Coupling

Alternative protocols employ 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDCI) in dimethylformamide (DMF). While effective, this method necessitates chromatographic purification, reducing scalability.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the dominant methods:

Parameter CDI-Mediated HOBt/EDCI Thionyl Chloride
Yield (%) 87–92 78–85 65–72
Purity (HPLC, %) 98–99 95–97 90–93
Purification Method Crystallization Column Chromatography Crystallization
Scalability Excellent Moderate Good

Impurity Profiling and Mitigation

Common Impurities

  • Desmethyl Analog : Demethylation at the 3,4,5-trimethoxy group during coupling.
  • Sulfoxide Intermediate : Partial oxidation of the thiazolidine sulfide.
  • Dimerization Products : Result from excess acylating agent.

Process Optimization

  • Temperature Control : Maintaining coupling temperatures below 15°C suppresses demethylation.
  • Catalyst Screening : Nano-CoFe₂O₄ improves oxidation selectivity, reducing sulfoxide contamination.

Industrial-Scale Considerations

Solvent Selection

Ethyl acetate is preferred over DMF for its lower toxicity and ease of removal.

Crystallization Protocols

Gradient cooling in acetone-water mixtures achieves >99% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to enhance the compound’s pharmacological properties by interacting with enzymes and receptors involved in various biological processes. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key structural analogs:

Compound Key Structural Features Melting Point (°C) Biological Activity Reference
N-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide + 4-(1,1-dioxothiazolidinyl)phenyl Not reported Not reported, but analogs suggest tubulin inhibition or antiproliferative activity
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide + 4-bromophenyl Not reported Anticancer activity (crystal structure analyzed for hydrogen bonding)
N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-TMB 3,4,5-Trimethoxybenzamide + hydrazinyl-Schiff base + dimethylaminophenyl 195–205 Antiproliferative activity (MTT assay: IC₅₀ = 1.2–4.8 µM against MCF-7 and HeLa cells)
Trimethobenzamide Hydrochloride 3,4,5-Trimethoxybenzamide + 4-(2-dimethylaminoethoxy)benzyl Not reported Antiemetic agent (FDA-approved for nausea/vomiting)
N-(1,1-Dioxothiolan-3-yl)-4-propoxy-N-(3,4,5-trimethoxybenzyl)benzamide 3,4,5-Trimethoxybenzamide + tetrahydrothiophene dioxo ring + propoxy group Not reported Not reported, but sulfur-containing analogs often target redox-sensitive pathways
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-TMB 3,4,5-Trimethoxybenzamide + triazole-thioether + benzothiazole Not reported Potential kinase or protease inhibition (common in benzothiazole derivatives)

Key Structural Differences and Implications

Core Modifications: The thiazolidine dioxo group in the target compound introduces a polar, rigid structure distinct from simpler aryl or alkyl substituents (e.g., 4-bromophenyl in ). This may enhance binding to charged or polar enzyme active sites, such as tubulin’s colchicine domain, which is targeted by combretastatin analogs . Schiff base hybrids (e.g., ) incorporate hydrazine linkages that enable conjugation with aromatic aldehydes, improving planarity and π-π stacking with biological targets. These compounds often exhibit stronger antiproliferative activity than non-conjugated analogs.

Sulfur-Containing Moieties :

  • The tetrahydrothiophene dioxo group in and the benzothiazole in introduce sulfur atoms, which can participate in redox interactions or coordinate with metal ions in enzymes. However, the target compound’s thiazolidine dioxo group may offer better metabolic stability compared to thioether or thiol groups.

Amino and Alkoxy Side Chains: Trimethobenzamide’s dimethylaminoethoxy group enhances solubility and bioavailability, a feature absent in the target compound. This highlights a trade-off between rigidity (for target binding) and solubility (for pharmacokinetics).

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C19H22N2O3S2C_{19}H_{22}N_{2}O_{3}S_{2}, with a molecular weight of 382.52 g/mol. Its structure includes a thiazolidine ring and a benzamide moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H22N2O3S2C_{19}H_{22}N_{2}O_{3}S_{2}
Molecular Weight382.52 g/mol
IUPAC NameThis compound
CAS Number1206985-71-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : Its structural features allow it to bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro tests showed that the compound has effective inhibitory concentrations against various bacterial strains. Notably, it displayed an EC50 value of 22 µg/ml against Xanthomonas axonopodis and 15 µg/ml against Xanthomonas oryzae .

Antifungal Activity

The compound also showed antifungal effects in preliminary assays:

  • Fungal Inhibition : It was found to have lower inhibitory effects on Mucor bainieri and Trichoderma atroviride compared to standard antifungal agents like carbendazim .

Study on Antimicrobial Efficacy

A study conducted by Dalgaard et al. (1994) evaluated the antimicrobial efficacy of various thiazolidine derivatives. The results indicated that derivatives similar to this compound possess promising antibacterial and antifungal activities .

Mechanistic Insights

Research published in 2022 explored the mechanism of action for compounds with similar structures. It was found that these compounds could disrupt bacterial cell wall synthesis and interfere with fungal membrane integrity .

Q & A

Basic: What are the key steps and analytical methods for synthesizing N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide?

Answer:
The synthesis typically involves:

Amide Coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with a substituted aniline precursor (e.g., 4-aminophenylthiazolidinone) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Functional Group Activation : Carbodiimide coupling agents (e.g., EDC/HOBt) may be employed to enhance reaction efficiency .

Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
Analytical Validation :

  • TLC monitors reaction progress (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • NMR confirms structure (e.g., methoxy groups at δ 3.8–3.9 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • HPLC ensures purity (>95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • 1H/13C NMR : Identifies methoxy groups (δ 3.8–3.9 ppm for 1H; δ 56–60 ppm for 13C) and aromatic protons (δ 6.8–7.8 ppm). The thiazolidinone dioxo moiety appears as a singlet near δ 3.5–4.0 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 447.12) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1670 cm⁻¹) and sulfone groups (S=O at ~1150–1300 cm⁻¹) .

Basic: How is the compound’s solubility and stability optimized for in vitro assays?

Answer:

  • Solubility : Use DMSO as a stock solvent (10 mM), followed by dilution in PBS or cell culture media. Sonication or mild heating (37°C) aids dissolution .
  • Stability :
    • Store lyophilized powder at -20°C.
    • Avoid repeated freeze-thaw cycles; working solutions in DMSO are stable for ≤1 month at -80°C .
    • Monitor degradation via HPLC (retention time shifts) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its biological activity?

Answer:

Analog Synthesis : Modify substituents systematically:

  • Replace methoxy groups with ethoxy or halogens to assess steric/electronic effects .
  • Vary the thiazolidinone ring (e.g., alkylation at N-position) to alter rigidity .

Biological Testing :

  • Screen analogs against target enzymes (e.g., Factor XIa) using fluorogenic substrates (KM/IC50 comparisons) .
  • Assess cytotoxicity (MTT assay) and selectivity (kinase panel screening) .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding modes with active sites (e.g., Factor XIa S1 pocket) .

Advanced: What strategies resolve discrepancies in reported biological activity data (e.g., IC50 variability)?

Answer:

Standardize Assay Conditions :

  • Use consistent enzyme concentrations (e.g., 10 nM Factor XIa) and buffer pH (7.4) .
  • Validate with positive controls (e.g., rivaroxaban for Factor XIa assays) .

Evaluate Compound Integrity :

  • Re-analyze batches via LC-MS to rule out degradation .

Control Experimental Variables :

  • Pre-incubate compound with enzyme to ensure equilibrium binding .
  • Use identical plate readers (e.g., SpectraMax) for fluorescence measurements .

Advanced: How is the mechanism of action elucidated for this compound?

Answer:

Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to purified targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamics .

Cellular Pathway Analysis :

  • Western blotting to assess downstream signaling (e.g., MAPK/ERK phosphorylation) .
  • RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Answer:

In Vitro Metabolism :

  • Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS .
  • Identify metabolites using UPLC-QTOF .

PK Studies :

  • Administer IV/PO in rodents; collect plasma at intervals (0–24 hr). Calculate AUC, t1/2, and bioavailability .
  • Tissue distribution assessed via LC-MS/MS of homogenates .

Advanced: What computational methods predict off-target interactions or toxicity risks?

Answer:

Pharmacophore Modeling : Screen against databases (ChEMBL, PubChem) to identify potential off-targets .

Toxicity Prediction :

  • Use ProTox-II for hepatotoxicity and mutagenicity alerts .
  • ADMETlab 2.0 assesses hERG inhibition risk .

Molecular Dynamics (MD) Simulations : Simulate binding to unintended targets (e.g., cytochrome P450 isoforms) .

Advanced: How are crystallographic studies conducted to resolve its 3D structure?

Answer:

Crystallization :

  • Use vapor diffusion (hanging drop) with PEG 3350 as precipitant .
  • Optimize pH (6.5–7.5) and temperature (4°C) .

Data Collection :

  • Collect X-ray diffraction data (λ = 1.5418 Å) on a Bruker D8 Venture .

Structure Refinement :

  • Solve via molecular replacement (PHASER) and refine with Phenix .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.